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Compound of Interest

Compound Name: OD38

Cat. No.: B609713 Get Quote

Introduction

This technical guide provides a comprehensive overview of DSP-0038, a novel investigational

compound developed through a collaboration between Sumitomo Pharma and Exscientia. It is

important to note that the query "OD38" likely represents a typographical error, as all relevant

scientific and industry literature points to DSP-0038 as the compound of interest in this

therapeutic area. DSP-0038 is a serotonin receptor modulator, specifically designed as a dual-

action agent with antagonist activity at the 5-HT2A receptor and agonist activity at the 5-HT1A

receptor.[1][2] This unique pharmacological profile is being explored for the treatment of

psychosis associated with Alzheimer's disease.[1][2] The development of DSP-0038 is notable

for its use of artificial intelligence in the drug discovery process, which significantly accelerated

its progression from discovery to Phase I clinical trials.[1][2]
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Feature Description

Compound Name DSP-0038

Alternative Names DSP0038

Mechanism of Action
5-HT2A Receptor Antagonist and 5-HT1A

Receptor Agonist

Therapeutic Indication Psychosis related to Alzheimer's Disease

Developers Sumitomo Pharma and Exscientia

Development Stage Phase I Clinical Trials

Mechanism of Action and Signaling Pathways
DSP-0038 exhibits a dual mechanism of action by modulating two key serotonin receptors in

the central nervous system. This targeted approach is intended to provide therapeutic benefits

for psychosis while minimizing off-target effects.

As a 5-HT2A receptor antagonist, DSP-0038 blocks the activity of this receptor. The 5-HT2A

receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11

pathway.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which

in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This

cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC).

[3] Blockade of this pathway by DSP-0038 is thought to contribute to its antipsychotic effects.[4]

Concurrently, as a 5-HT1A receptor agonist, DSP-0038 activates this receptor. The 5-HT1A

receptor is also a GPCR, but it couples to inhibitory Gi/o proteins.[5][6] Activation of the 5-HT1A

receptor leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic

AMP (cAMP) and the activity of protein kinase A (PKA).[5][6] This signaling cascade is

associated with anxiolytic and antidepressant effects.[6]

The combined action of 5-HT2A antagonism and 5-HT1A agonism is hypothesized to produce

a synergistic therapeutic effect for the behavioral and psychological symptoms of dementia.[7]
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DSP-0038 Dual Signaling Pathway
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Caption: Dual signaling pathway of DSP-0038.

Quantitative Data
Detailed quantitative data for DSP-0038, such as binding affinities (Ki) and functional potencies

(IC50/EC50), are not extensively available in the public domain, which is common for

compounds in early-stage clinical development. The following table provides a general

framework for the types of quantitative data that are critical for characterizing compounds like

DSP-0038.
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Parameter 5-HT2A Receptor 5-HT1A Receptor
Off-Target
Receptors (e.g.,
Dopamine D2)

Binding Affinity (Ki)
High Affinity

(Antagonist)
High Affinity (Agonist)

Low Affinity /

Negligible

Functional Potency

(IC50/EC50)

Potent Antagonist

(Low IC50)

Potent Agonist (Low

EC50)
Not Applicable

Selectivity

High selectivity over

other 5-HT and

monoamine receptors

High selectivity over

other 5-HT and

monoamine receptors

High selectivity is a

key design feature

In Vivo Efficacy

Demonstrates

antipsychotic-like

effects in animal

models of psychosis

Demonstrates

anxiolytic/antidepress

ant-like effects in

relevant animal

models

Favorable therapeutic

window

Pharmacokinetics

(Preclinical)

Adequate brain

penetration and oral

bioavailability

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of DSP-0038 are proprietary.

However, standard methodologies are employed in the pharmaceutical industry to characterize

compounds with this mechanism of action. Below are representative protocols for key assays.

Radioligand Binding Assay (for determining binding
affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its

receptor.

Materials:
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Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A or 5-

HT1A).

Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

Test compound (DSP-0038 or analogs) at various concentrations.

Non-specific binding control (a high concentration of a known unlabeled ligand).

96-well filter plates and a vacuum manifold.

Scintillation fluid and a scintillation counter.

Procedure:

1. Incubate cell membranes, radioligand, and either buffer, test compound, or non-specific

control in the 96-well plate.

2. Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

3. Rapidly filter the contents of the wells through the filter plate and wash with cold assay

buffer to separate bound from free radioligand.

4. Dry the filter plate and add scintillation fluid to each well.

5. Quantify the radioactivity in each well using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the concentration of the test compound that inhibits 50% of specific binding

(IC50).

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
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Functional Assay: [35S]GTPγS Binding Assay (for
determining G-protein activation)
This assay measures the activation of G-proteins coupled to the receptor of interest upon

agonist binding.

Materials:

Cell membranes expressing the target receptor.

[35S]GTPγS (a non-hydrolyzable analog of GTP).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, EGTA, and NaCl).

GDP (to ensure basal state).

Test compound (agonist for 5-HT1A) or agonist + antagonist (for 5-HT2A).

Procedure:

1. Incubate cell membranes with the test compound(s) and GDP.

2. Initiate the reaction by adding [35S]GTPγS.

3. Incubate to allow for G-protein activation and binding of [35S]GTPγS.

4. Terminate the reaction by rapid filtration through filter plates.

5. Wash the filters with cold buffer.

6. Quantify the bound [35S]GTPγS using a scintillation counter.

Data Analysis:

For agonists (5-HT1A), determine the EC50 (concentration for 50% of maximal

stimulation).
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For antagonists (5-HT2A), measure the inhibition of agonist-stimulated [35S]GTPγS

binding to determine the IC50.

Typical Experimental Workflow for Compound Characterization
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Caption: Workflow for drug discovery and development.

Analogs and Structure-Activity Relationships
Information regarding specific analogs of DSP-0038 is limited in publicly available resources.

However, the patent literature associated with its development likely contains exemplified

compounds that share a common structural scaffold. A CAS analysis of the patent for DSP-

0038 indicates that a number of related molecules were synthesized and tested to establish a

structure-activity relationship (SAR). This process is fundamental to optimizing potency,

selectivity, and pharmacokinetic properties. The analysis also noted that the shapes of some of

the claimed molecules are structurally similar to previously approved atypical antipsychotics,

suggesting a rational design approach building upon existing pharmacophores.

Conclusion
DSP-0038 is a promising clinical candidate for the treatment of psychosis in Alzheimer's

disease, a condition with significant unmet medical need. Its dual mechanism of action as a 5-

HT2A antagonist and 5-HT1A agonist, combined with high selectivity, represents a rational

approach to achieving therapeutic efficacy while potentially improving upon the side-effect

profiles of existing antipsychotics. The application of artificial intelligence in its discovery

highlights the evolving landscape of drug development. While detailed preclinical and clinical

data are not yet fully public, the progression of DSP-0038 into clinical trials marks a significant

step forward. Further research and clinical evaluation will be crucial to fully elucidate its

therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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